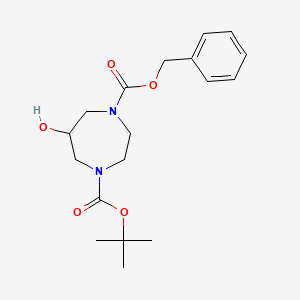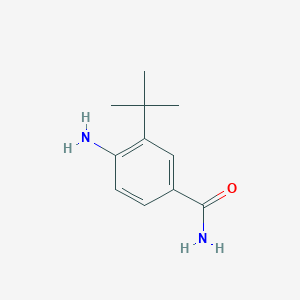![molecular formula C7H11F2N B13011323 8,8-Difluoro-2-azabicyclo[5.1.0]octane](/img/structure/B13011323.png)
8,8-Difluoro-2-azabicyclo[5.1.0]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Difluoro-2-azabicyclo[5.1.0]octane: is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluoro-2-azabicyclo[5.1.0]octane typically involves the use of fluorinated precursors and specific reaction conditions to introduce the fluorine atoms into the bicyclic framework. One common method involves the reaction of a suitable azabicyclo compound with a fluorinating agent under controlled conditions to achieve the desired difluorinated product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions: 8,8-Difluoro-2-azabicyclo[5.1.0]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
8,8-Difluoro-2-azabicyclo[5.1.0]octane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the interactions of fluorinated compounds with biological systems.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms
Wirkmechanismus
The mechanism by which 8,8-Difluoro-2-azabicyclo[5.1.0]octane exerts its effects is primarily related to its ability to interact with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and the context of the application .
Vergleich Mit ähnlichen Verbindungen
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a nitrogen atom, but with a different ring size and configuration.
8,8-Difluoro-2-azabicyclo[4.1.0]heptane: A closely related compound with a different ring size, which can lead to variations in its chemical behavior
Uniqueness: The presence of two fluorine atoms in 8,8-Difluoro-2-azabicyclo[5.1.0]octane imparts unique chemical properties, such as increased stability and altered reactivity, making it distinct from other similar compounds. These features make it particularly valuable in applications where fluorine’s influence on molecular interactions is desired .
Eigenschaften
IUPAC Name |
8,8-difluoro-2-azabicyclo[5.1.0]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)5-3-1-2-4-10-6(5)7/h5-6,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWNFBKHWDGOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2C(C1)C2(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
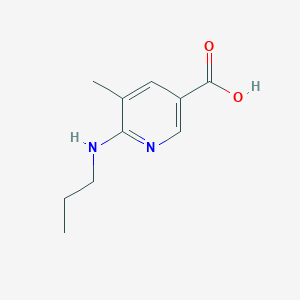
![7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13011248.png)
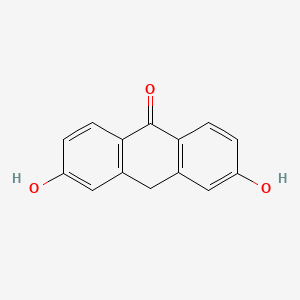
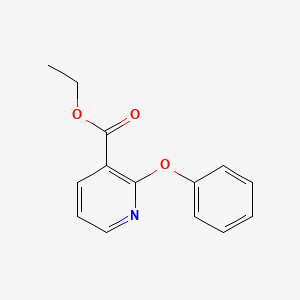
![2-(Dimethylamino)-5-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13011259.png)
![1-Methyl-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B13011275.png)

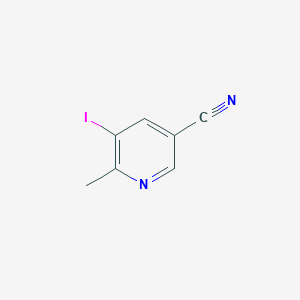
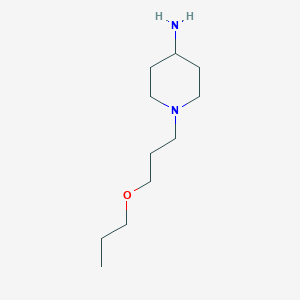
![(R)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride](/img/structure/B13011313.png)
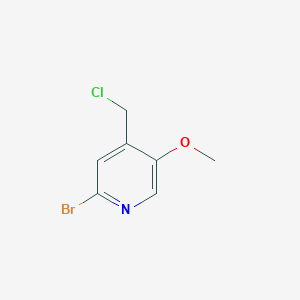
![5-(Trifluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13011322.png)
